Isoamyl isovalerate

Catalog No.
S601755
CAS No.
659-70-1
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoamyl isovalerate

CAS Number

659-70-1

Product Name

Isoamyl isovalerate

IUPAC Name

3-methylbutyl 3-methylbutanoate

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-8(2)5-6-12-10(11)7-9(3)4/h8-9H,5-7H2,1-4H3

InChI Key

XINCECQTMHSORG-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)CC(C)C

solubility

Soluble in most fixed oils, slightly soluble in propylene glycol, insoluble in water
1ml in 6ml 70% ethanol (in ethanol)

Canonical SMILES

CC(C)CCOC(=O)CC(C)C

The exact mass of the compound Isoamyl isovalerate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in most fixed oils, slightly soluble in propylene glycol, insoluble in water1ml in 6ml 70% ethanol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6565. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Isoamyl isovalerate is a branched, ten-carbon ester (C10H20O2) primarily utilized as a premium flavoring agent, fragrance component, and specialized industrial solvent. Formed via the esterification of isoamyl alcohol and isovaleric acid, it is characterized by a high boiling point of approximately 192 °C and a relatively low vapor pressure of 0.45 to 0.6 mm Hg at ambient temperatures[1]. Unlike lighter, more volatile esters, its structural bulk imparts a moderate lipophilicity (logP ~3.53) and enhanced thermal stability [2]. For procurement teams and formulators, these baseline properties translate into a material that offers sustained release in consumer products, superior solubility in lipid-rich matrices, and reduced evaporative losses during high-temperature manufacturing processes, making it a strict functional upgrade over common acetate benchmarks [3].

Attempting to substitute Isoamyl isovalerate with more common, lighter in-class alternatives like Isoamyl acetate or Ethyl isovalerate introduces significant operational and formulation risks. From a safety and logistics standpoint, both Isoamyl acetate and Ethyl isovalerate are highly flammable liquids with flash points near 25–27 °C, necessitating strict explosion-proof handling and specialized transport [1]. In contrast, Isoamyl isovalerate possesses a flash point above 66 °C, classifying it as a safer, combustible liquid that simplifies facility compliance . Furthermore, in formulation environments, the high volatility of acetate analogs causes rapid 'flash-off' during thermal processing and premature fading in fragrances, whereas the isovalerate's heavier molecular weight ensures critical fixative performance and long-lasting sensory profiles [2].

Volatility Profile and Formulation Retention

The evaporative behavior of an ester directly dictates its longevity in open-air applications and thermal processing. Isoamyl isovalerate demonstrates a vapor pressure of approximately 0.45 to 0.6 mm Hg at 20–25 °C[1]. In direct comparison, the widely used analog Isoamyl acetate exhibits a vapor pressure of roughly 4.0 mm Hg under identical conditions [2]. This nearly order-of-magnitude reduction in volatility ensures that Isoamyl isovalerate acts as a highly effective mid-note and fixative, preventing the rapid flash-off associated with lighter esters.

Evidence DimensionVapor Pressure at 20-25 °C
Target Compound Data~0.45 - 0.6 mm Hg
Comparator Or BaselineIsoamyl acetate (~4.0 mm Hg)
Quantified Difference~8-9x lower vapor pressure
ConditionsStandard ambient temperature (20-25 °C)

Ensures prolonged active retention in cosmetics, fragrances, and baked goods, reducing the need for constant re-dosing or over-formulation to compensate for evaporative loss.

Thermal Safety and Process Handling

Regulatory compliance and facility safety are heavily influenced by a solvent's flash point. Isoamyl isovalerate features a closed-cup flash point ranging from 66.6 °C to 73.0 °C[1]. Conversely, common substitutes such as Isoamyl acetate and Ethyl isovalerate have flash points of 25 °C and 27 °C, respectively [2]. This substantial thermal difference shifts the material classification from a highly flammable liquid (requiring stringent grounding, ventilation, and ATEX-rated equipment) to a safer combustible liquid, drastically reducing operational overhead.

Evidence DimensionClosed-Cup Flash Point
Target Compound Data66.6 °C - 73.0 °C
Comparator Or BaselineIsoamyl acetate (25.0 °C)
Quantified Difference>41 °C higher flash point
ConditionsStandard closed-cup testing

Upgrades the compound's safety profile, lowering shipping costs, insurance premiums, and the need for specialized explosion-proof manufacturing environments.

Lipophilicity and Emulsion Compatibility

For integration into lipid-rich food matrices, essential oil blends, or cosmetic emulsions, the lipophilicity of the ester is a critical selection criterion. Isoamyl isovalerate has an octanol/water partition coefficient (logP) of 3.53 [1]. In contrast, the shorter-chain Ethyl isovalerate has a logP of approximately 2.1 [2]. This 1.4 log-unit difference indicates that Isoamyl isovalerate is over 20 times more lipophilic, allowing it to act as a superior auxiliary solvent and preventing phase separation or uneven distribution in fat-soluble formulations.

Evidence DimensionOctanol/Water Partition Coefficient (logP)
Target Compound Data3.53
Comparator Or BaselineEthyl isovalerate (~2.1)
Quantified Difference~1.43 log unit increase (exponentially higher lipophilicity)
ConditionsStandard o/w partitioning assay

Guarantees seamless integration and stability in oil-based products, avoiding the uneven flavoring or phase separation common with more hydrophilic esters.

High-Temperature Processed Foods and Baked Goods

Because of its low vapor pressure and high boiling point (~192 °C), Isoamyl isovalerate resists the rapid flash-off that plagues lighter esters during thermal processing, making it the preferred choice for extruded snacks and baked goods where flavor retention is critical .

Long-Lasting Fragrance and Cosmetic Emulsions

Leveraging its high lipophilicity (logP 3.53), this compound seamlessly integrates into lipid-rich cosmetic bases and acts as a fixative mid-note in fine fragrances, prolonging the scent profile far beyond what isoamyl acetate can achieve [1].

Industrial Liquid-Liquid Extraction

Its specific combination of low water solubility, high flash point (>66 °C), and strong solvation power makes it an excellent, safer extractant for separating small organic molecules from aqueous solutions in chemical manufacturing .

Physical Description

Liquid
Colourless liquid with a fruity apple-like odou

XLogP3

3.1

Boiling Point

190.4 °C

Density

0.851 - 0.857

UNII

16M1VA1FJY

GHS Hazard Statements

Aggregated GHS information provided by 1720 companies from 6 notifications to the ECHA C&L Inventory.;
H411 (97.73%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.89 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

659-70-1

Wikipedia

Isoamyl isovalerate

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Butanoic acid, 3-methyl-, 3-methylbutyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types